6-iodo-7-methylQuinoxaline

Cross-Coupling Chemistry Oxidative Addition Bond Activation Energy

6-Iodo-7-methylquinoxaline (CAS 1383677-19-7) is a halogenated quinoxaline derivative within the fused bicyclic heterocycle family that serves as a privileged scaffold in medicinal chemistry, agrochemical discovery, and materials science. With a molecular weight of 270.07 g/mol and a calculated LogP of 2.54, it combines the electronic and steric influence of a heavy iodine atom at the 6-position with a methyl group at the 7-position, creating a substitution pattern distinct from its chloro and bromo congeners.

Molecular Formula C9H7IN2
Molecular Weight 270.07 g/mol
Cat. No. B12642044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-7-methylQuinoxaline
Molecular FormulaC9H7IN2
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C=C1I
InChIInChI=1S/C9H7IN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3
InChIKeyHMAYNMOCXUKHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-7-methylquinoxaline CAS 1383677-19-7: Procurement-Relevant Physicochemical and Synthetic Profile


6-Iodo-7-methylquinoxaline (CAS 1383677-19-7) is a halogenated quinoxaline derivative within the fused bicyclic heterocycle family that serves as a privileged scaffold in medicinal chemistry, agrochemical discovery, and materials science [1]. With a molecular weight of 270.07 g/mol and a calculated LogP of 2.54, it combines the electronic and steric influence of a heavy iodine atom at the 6-position with a methyl group at the 7-position, creating a substitution pattern distinct from its chloro and bromo congeners.

6-Iodo-7-methylquinoxaline: Why the 6-Bromo or 6-Chloro Analogs Cannot Replace the Iodo Variant


The quinoxaline scaffold's physicochemical properties and reactivity are acutely sensitive to the nature of the 6-position halogen. The C-I bond is substantially weaker than C-Br or C-Cl [1], resulting in faster oxidative addition kinetics in palladium-catalyzed cross-coupling reactions [2]. Moreover, the iodo substituent acts as a stronger halogen bond donor than bromo or chloro groups, enabling directional non-covalent interactions critical for crystal engineering and molecular recognition [3]. Thus, replacement of 6-iodo-7-methylquinoxaline by its 6-bromo or 6-chloro analogs compromises synthetic efficiency, supramolecular predictability, and physicochemical profiles.

6-Iodo-7-methylquinoxaline: Head-to-Head Quantitative Differentiation Against 6-Bromo- and 6-Chloro-7-methylquinoxaline


C-I Bond Dissociation Energy: 228 kJ/mol – 62 kJ/mol Weaker than C-Br, Facilitating Facile Oxidative Addition

The C-I bond dissociation energy (BDE) for aryl iodides is 228 kJ/mol, markedly lower than the C-Br BDE of 290 kJ/mol and C-Cl BDE of 346 kJ/mol [1]. This 62 kJ/mol deficit relative to C-Br translates into a significantly reduced activation barrier for the oxidative addition step, which is the turnover-limiting step in numerous palladium-catalyzed cross-coupling reactions.

Cross-Coupling Chemistry Oxidative Addition Bond Activation Energy

Oxidative Addition Kinetics: Aryl Iodides Consumed Faster than Aryl Bromides in Competitive Direct Arylation

In a competitive kinetic study of aryl halide activation under ligand-free Pd catalysis, aryl iodides were consumed more rapidly than aryl bromides during the oxidative addition step of indole direct arylation [1]. The experimental data indicate that aryl iodides undergo oxidative addition with a rapid character, whereas non-activated aryl bromides react more slowly.

Palladium Catalysis C-H Activation Kinetic Competition

Halogen Bond Donor Capability: Iodo Heterocycle Delivers 7.3% Relative Shortening with N Acceptors, Outperforming Bromo and Chloro

A comprehensive CSD survey of halogen-bonded structures reveals that iodo-heterocyclic cations exhibit a relative shortening of 7.3% for halogen bonds with nitrogen acceptors, compared to 6.5% for bromo-heterocyclic cations and only 1.2% for chloro-heterocyclic cations [1]. For oxygen acceptors, the iodo derivative achieves 10.9% relative shortening versus 6.2% for bromo and 5.5% for chloro. This quantifies the halogen bond donor hierarchy I > Br > Cl.

Halogen Bonding Crystal Engineering Supramolecular Synthons

Molecular Weight Differentiation: 270.07 Da – 47 Da Mass Advantage Over Bromo Analog for Enhanced Spectrometric Detection

The molecular weight of 6-iodo-7-methylquinoxaline is 270.07 g/mol , while 6-bromo-7-methylquinoxaline measures 223.07 g/mol and 6-chloro-7-methylquinoxaline 178.62 g/mol . This 47 Da mass increment over the bromo congener yields a distinct isotopic envelope that simplifies identification and quantification in complex mixtures.

Mass Spectrometry Isotopic Signature Heavy Atom Labeling

6-Iodo-7-methylquinoxaline: High-Value Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization of Drug Candidates

In medicinal chemistry programs requiring late-stage diversification of quinoxaline-containing lead compounds, 6-iodo-7-methylquinoxaline is the preferred aryl halide partner due to its weaker C-I bond (228 kJ/mol ) and faster oxidative addition kinetics relative to the bromo analog [1]. This enables Suzuki-Miyaura, Sonogashira, and Heck couplings to proceed under milder conditions with lower catalyst loadings, minimizing decomposition of sensitive functional groups and improving overall yields.

Halogen-Bond-Driven Crystal Engineering and Co-Crystal Design

For crystal engineers designing functional co-crystals or porous halogen-bonded frameworks, 6-iodo-7-methylquinoxaline offers a significantly stronger halogen bond donor (7.3% relative shortening with N acceptors vs 6.5% for Br and 1.2% for Cl [2]) than its lighter halogen analogs. This enhanced directionality and strength of I···N or I···O halogen bonds translates into more predictable supramolecular assembly, higher lattice stability, and improved material properties.

Mass Spectrometry-Based Quantification and Metabolic Tracing Studies

6-Iodo-7-methylquinoxaline's molecular weight of 270.07 Da provides a 47 Da mass shift relative to the bromo analog, which is particularly valuable in LC-MS/MS quantification of drug metabolites or environmental contaminants. The monoisotopic nature of iodine (127I) eliminates the complex isotopic splitting patterns of bromine, simplifying spectral interpretation and improving quantitative accuracy in complex biological matrices.

Heavy Atom-Enhanced Photophysical and Radiolabeling Applications

The iodine atom in 6-iodo-7-methylquinoxaline introduces a heavy atom effect that can enhance spin-orbit coupling, potentially useful in triplet photosensitizer design . Additionally, the iodine moiety serves as a handle for radioiodination (e.g., 125I or 131I), enabling the synthesis of radiolabeled quinoxaline probes for SPECT imaging studies, an option not readily available with bromo or chloro analogs.

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